3-Bromo-N-Boc-2,6-difluoroaniline

Description

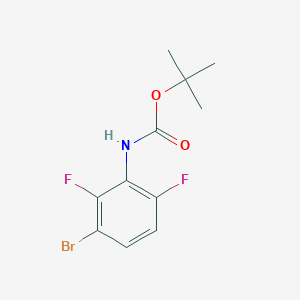

3-Bromo-N-Boc-2,6-difluoroaniline is a fluorinated aniline derivative featuring a bromine atom at the 3-position, fluorine atoms at the 2- and 6-positions, and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is structurally designed to combine halogen-directed reactivity (via bromine) with enhanced steric and electronic effects from fluorine substituents and the Boc group. The Boc group serves to protect the amine during synthetic processes, enabling selective functionalization in multi-step organic syntheses.

Properties

Molecular Formula |

C11H12BrF2NO2 |

|---|---|

Molecular Weight |

308.12 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-2,6-difluorophenyl)carbamate |

InChI |

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16) |

InChI Key |

GFFALKCIACMPPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-2,6-difluorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2,6-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Substitution Reactions: 3-Bromo-N-Boc-2,6-difluoroaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.

Reduction Products: Reduction can result in the formation of amine derivatives.

Scientific Research Applications

3-Bromo-N-Boc-2,6-difluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-2,6-difluorophenyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

- The 4-bromo-2,6-difluoroaniline isomer (CAS 67567-26-4) is widely used in Pd-catalyzed cross-coupling reactions due to the para-bromine’s accessibility, making it critical in synthesizing conjugated polymers for OLEDs and perovskite solar cells .

- In contrast, 2-bromo-4,6-difluoroaniline (CAS 444-14-4) exhibits distinct reactivity patterns, with the bromine ortho to the amine influencing steric hindrance and electronic effects in nucleophilic substitutions .

Boc-Protected vs. Unprotected Amines :

- The Boc group in 3-Bromo-N-Boc-2,6-difluoroaniline enhances solubility in organic solvents (e.g., toluene, DCM) compared to its unprotected analog (CAS 1262198-07-1). This property is advantageous in multi-step syntheses requiring amine protection .

Thermal and Chemical Stability :

- Fluorine substituents generally increase thermal stability. For example, 4-bromo-2,6-difluoroaniline has a predicted boiling point of 281°C, while 2-bromo-4,6-difluoroaniline melts at 41°C . The Boc group may further stabilize the compound against oxidative degradation .

Regulatory and Market Landscape

- Regulatory Compliance: The production of bromo-difluoroanilines, including 4-bromo-2,6-difluoroaniline, is governed by stringent regulations (e.g., EPA TSCA in the U.S.), requiring pre-manufacture notifications and environmental impact assessments .

- Market Demand : The 4-bromo-2,6-difluoroaniline market is projected to grow at a CAGR of 5.8% (2025–2031), driven by agrochemical and pharmaceutical demand . In contrast, the N-Boc derivative remains a niche product for specialized drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.